![molecular formula C20H23N3O5S2 B6137138 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide](/img/structure/B6137138.png)
1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase enzyme, JMJD3. This compound has gained significant attention in the scientific community due to its potential applications in epigenetic research and drug development.
Wirkmechanismus
As mentioned earlier, 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide inhibits JMJD3 activity by binding to the enzyme's active site. This binding prevents the removal of the trimethyl group from histone H3 at lysine 27, leading to an increase in H3K27me3 levels. This increase in H3K27me3 levels results in the repression of gene expression, which has been shown to be beneficial in a variety of disease models.
Biochemical and Physiological Effects
1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide inhibits the growth of cancer cells and reduces the expression of inflammatory cytokines. In vivo studies have shown that 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide can reduce the severity of inflammatory diseases, such as colitis and arthritis. Additionally, 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide has been shown to enhance the differentiation of stem cells into neuronal cells, which has potential applications in regenerative medicine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide is its selectivity for JMJD3, which allows for the specific inhibition of this enzyme without affecting other histone demethylases. This selectivity makes 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide a valuable tool for studying the role of JMJD3 in gene regulation and disease. However, one limitation of 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide is its relatively low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide in scientific research and drug development. One potential application is in the treatment of inflammatory diseases, such as colitis and arthritis. 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide has been shown to reduce the severity of these diseases in animal models, and further research is needed to determine its potential as a therapeutic agent. Additionally, 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide has been shown to enhance the differentiation of stem cells into neuronal cells, which has potential applications in regenerative medicine. Further research is needed to determine the full extent of 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide's potential in these areas and to develop more potent and selective inhibitors of JMJD3.
Synthesemethoden
The synthesis of 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide involves the reaction of 3-amino-1,2,4-triazole with 2,4-dichloro-5-nitropyridine to produce 3-(2,4-dichloro-5-nitropyridin-3-yl)-1,2,4-triazole. This compound is then reacted with 3-(propylsulfonyl)aniline to yield 1,2-bis(propylsulfonyl)-3-(2,4-dichloro-5-nitropyridin-3-yl)indole. Finally, reduction of the nitro group with palladium on carbon and hydrogen gas produces 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide has been shown to be a potent and selective inhibitor of JMJD3, which is a histone demethylase enzyme that plays a critical role in the regulation of gene expression. JMJD3 is involved in the removal of the trimethyl group from histone H3 at lysine 27 (H3K27me3), which is a repressive mark that inhibits gene expression. 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide inhibits JMJD3 activity by binding to the enzyme's active site, leading to an increase in H3K27me3 levels and repression of gene expression. This mechanism of action makes 1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarboxamide a valuable tool for epigenetic research and drug development.
Eigenschaften
IUPAC Name |
1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-3-11-29(25,26)18-16-13-15(14-5-8-22-9-6-14)7-10-23(16)17(20(21)24)19(18)30(27,28)12-4-2/h5-10,13H,3-4,11-12H2,1-2H3,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZJIGAOOPYNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.